2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO3S2/c1-19-10(11-6-7-13(15)20-11)8-16-21(17,18)12-5-3-2-4-9(12)14/h2-7,10,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSLNLWHWVKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide is a novel compound within the class of benzenesulfonamides, characterized by its unique molecular structure that includes bromine and chlorine substituents. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Molecular Structure and Properties
The compound has a molecular formula of C₁₄H₁₄BrClN₁O₂S and a molecular weight of approximately 374.7 g/mol. Its structure features a benzene ring substituted with a bromine atom, a thiophene moiety, and an ether linkage, which collectively influence its chemical reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Substituent : The thiophene ring is synthesized through standard heterocyclic chemistry techniques.
- Bromination : The introduction of bromine is achieved via electrophilic aromatic substitution.
- Amidation : The final compound is formed through the reaction of the thiophene derivative with benzenesulfonyl chloride under controlled conditions to yield the sulfonamide .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide functionalities have shown promising efficacy against both Gram-positive and Gram-negative bacteria. In particular, compounds with halogen substitutions have been noted for their enhanced antibacterial activity due to increased lipophilicity and altered electronic properties .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4d | 6.72 | E. coli |
| 4h | 6.63 | S. aureus |
| 4a | 6.67 | P. aeruginosa |
| 4e | 6.28 | A. niger |
Anticancer Activity
In vitro studies have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is believed to involve interference with cellular signaling pathways and induction of apoptosis .
Table 2: Anticancer Activity Results
| Compound | IC50 (mg/mL) | Cell Line |
|---|---|---|
| 4e | 0.3287 | MCF7 |
| Control | 0.2090 | Vitamin C |
The biological activity of this compound can be attributed to its interaction with specific biological targets such as enzymes or receptors. Studies suggest that the binding affinity is influenced by the compound's structural components, particularly the halogen substituents which enhance its interaction with lipid membranes and proteins .
Case Studies
A case study investigating the pharmacokinetics of related compounds revealed that their interaction with human serum albumin (HSA) significantly affects their therapeutic efficacy. The binding constants observed were moderate to strong, indicating favorable interactions that could enhance bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide with structurally related sulfonamide derivatives, emphasizing substituent effects, molecular properties, and reported activities:
Key Structural and Functional Differences:
Aromatic Systems : The target compound features a 5-chlorothiophene ring, which introduces sulfur heteroatom effects (e.g., π-electron delocalization) absent in phenyl-based analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide . Thiophene rings may enhance metabolic stability compared to benzene .
Substituent Effects: The methoxyethyl chain in the target compound likely improves solubility compared to non-polar substituents (e.g., cyclohexyl in ).
Q & A
Basic: What synthetic strategies are recommended for preparing 2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A validated approach includes:
- Step 1: React 2-bromobenzenesulfonyl chloride with a primary amine (e.g., 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core.
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate competing side reactions, such as over-alkylation or hydrolysis. Evidence from analogous sulfonamide syntheses suggests yields of 39–43% under inert atmospheres and controlled stoichiometry .
- Characterization: Confirm the product via and NMR, focusing on sulfonamide NH ( 9.5–10.5 ppm) and thiophene protons ( 6.5–7.5 ppm). UPLC-ESI-MS can verify molecular ion peaks (e.g., [M+H]) .
Advanced: How can computational methods elucidate the electronic properties of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA, combined with wavefunction analysis tools (e.g., Multiwfn), provide insights into:
- Electrostatic Potential (ESP): Map electron-deficient regions (e.g., sulfonamide group) for predicting electrophilic reactivity or binding interactions .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge-transfer capabilities. For example, the 5-chlorothiophenyl group may lower the LUMO energy, enhancing electrophilicity .
- Topological Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths and non-covalent interactions (e.g., sulfonamide-thiophene π-stacking) .
Basic: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation ( Å). Ensure crystal quality (e.g., non-merohedral twinning) to avoid data artifacts .
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for heavy atoms (Br, Cl) and restraint of methoxyethyl torsion angles .
- Visualization: Generate ORTEP-3 diagrams to validate molecular geometry and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and adjacent methoxy groups) .
Advanced: How can researchers reconcile discrepancies in biological activity data across similar sulfonamide derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or structural nuances. Mitigate via:
- Comparative SAR Analysis: Systematically vary substituents (e.g., replacing 5-Cl-thiophene with 5-F-thiophene) and measure IC values against a common biological target (e.g., carbonic anhydrase) .
- Solubility Correction: Normalize activity data using measured logP values (e.g., HPLC-derived) to account for membrane permeability differences .
- Crystallographic Overlays: Superimpose crystal structures of analogs to identify steric or electronic clashes affecting binding .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., CHBrClNOS) with <5 ppm error.
- Thermogravimetric Analysis (TGA): Assess thermal stability; sulfonamides often decompose above 200°C .
- Dynamic Light Scattering (DLS): Monitor aggregation in solution, which may interfere with bioassays .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical studies?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., Cl on thiophene) to reduce CYP450-mediated oxidation .
- Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction. High PPB (>95%) may necessitate prodrug derivatization .
- Blood-Brain Barrier (BBB) Penetration: Predict via in silico models (e.g., SwissADME) and validate with in vivo PET imaging .
Basic: How does the 5-chlorothiophen-2-yl moiety influence the compound’s reactivity?
Methodological Answer:
The 5-Cl-thiophene group:
- Electron-Withdrawing Effect: Stabilizes negative charge in transition states (e.g., nucleophilic aromatic substitution) via inductive effects.
- Steric Hindrance: The Cl substituent at position 5 directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Spectroscopic Signature: Distinct NMR coupling patterns (e.g., doublet of doublets for thiophene protons) confirm substitution .
Advanced: How can researchers validate the compound’s target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding using Western blot or MS .
- Fluorescence Polarization (FP): Label the target (e.g., kinase) with a fluorescent probe and measure displacement IC.
- CRISPR Knockout Controls: Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .
Basic: What are common synthetic impurities in this compound, and how are they quantified?
Methodological Answer:
- Impurity Profiling: Use HPLC with a C18 column (gradient: 10–90% acetonitrile in HO + 0.1% TFA). Common impurities include:
- Quantitation: Apply external calibration curves with reference standards (e.g., USP guidelines) .
Advanced: How can machine learning (ML) models predict the compound’s toxicity profile?
Methodological Answer:
- Data Curation: Train ML models (e.g., Random Forest, Graph Neural Networks) on ToxCast/Tox21 datasets for endpoints like hepatotoxicity .
- Feature Engineering: Input molecular descriptors (e.g., ECFP6 fingerprints, Topological Polar Surface Area) .
- Validation: Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize structural modifications (e.g., reducing logP to mitigate phospholipidosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
